4-Methoxyazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methoxyazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-7-3-2-5-8-6-4-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGKJOCBUBJWCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598958 | |
| Record name | 4-Methoxyazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071594-49-4 | |
| Record name | 4-Methoxyazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conformational Analysis and Dynamics of 4 Methoxyazepane Ring Systems
Theoretical Framework for Seven-Membered Ring Conformational Behavior
Seven-membered rings like cycloheptane (B1346806) and its heterocyclic analogs, including azepane, are characterized by a high degree of conformational flexibility. smu.edu Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist as a dynamic equilibrium of multiple low-energy conformations. The primary conformations are typically variations of the twist-chair (TC) and twist-boat (TB) forms. smu.eduresearchgate.net
The conformational space of a seven-membered ring is complex, involving N-3 (where N=7) or four dimensions of puckering coordinates. smu.edu The interconversion between these forms often occurs through low-energy pathways known as pseudorotations. smu.edu For cycloheptane, the twist-chair is the global energy minimum, with the chair and boat forms acting as transition states for interconversion between pairs of twist-chair and twist-boat conformations, respectively. researchgate.net The energy barriers for these interconversions are generally low, leading to rapid equilibration at room temperature.
General principles have been established to predict the stability of different twist-chair conformations based on the substituent's nature, its position on the ring, and the orientation of the hydrogen atom being replaced. nih.gov The introduction of a heteroatom, like nitrogen in azepane, and substituents further complicates the potential energy surface by introducing specific electronic and steric interactions that can favor certain conformations over others.
Computational Modeling of Azepane Conformations
Computational chemistry provides indispensable tools for elucidating the complex conformational preferences of flexible seven-membered rings like azepane. These methods allow for the detailed exploration of the potential energy surface and the dynamics of conformational interconversion.
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and geometry of molecules. It is widely employed to determine the relative energies of different conformers and the energy barriers between them. acs.org For azepane and its derivatives, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p) or aug-cc-pVTZ), can accurately predict the most stable conformations. acs.orgnih.gov
For instance, studies on related seven-membered heterocycles have used DFT to identify numerous minima on the potential energy surface, corresponding to various twist-chair, twist-boat, boat, and chair conformers. researchgate.net These calculations reveal that twist-chair conformers are generally lower in energy than their boat and chair counterparts. researchgate.net The accuracy of these computational models can be benchmarked against experimental data, such as X-ray diffraction data for bond lengths and angles, showing excellent agreement. acs.org
Table 1: Comparison of Calculated and Experimental Geometrical Parameters for Heterocyclic Derivatives Data presented for general heterocyclic systems to illustrate DFT accuracy.
| Parameter | Calculated (DFT) | Experimental (XRD) |
|---|---|---|
| C-N Bond Length | ~1.46 Å | ~1.46 Å |
| C-C Bond Length | ~1.53 Å | ~1.53 Å |
| C-C-C Bond Angle | 114.8–116.9° | Varies |
Source: Adapted from ACS Omega. acs.org
While DFT is excellent for identifying stable conformers, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing insight into conformational changes, flexibility, and the influence of the solvent environment. mdpi.comresearchgate.net
For flexible molecules like substituted azepanes, MD simulations can explore the potential energy surface and identify the most populated conformational states and the pathways for their interconversion. researchgate.net This technique is particularly valuable in drug discovery, as it allows for the simulation of how a ligand, such as an azepane derivative, might adapt its conformation to fit into the binding site of a protein. mdpi.com The flexibility of the azepane ring, as explored by MD, can be a critical factor in its biological activity, enabling it to adopt an optimal geometry for interacting with its target.
The conformational landscape of a molecule is defined by its potential energy surface (PES). The PES maps the potential energy of a system as a function of its atomic coordinates. For complex systems like azepanes, generating a full quantum mechanical PES is computationally expensive. Therefore, a combination of quantum mechanical (QM) calculations and classical molecular mechanics (MM) force fields is often used.
QM methods like DFT or ab initio calculations are used to accurately determine the energies of key stationary points (minima and transition states) on the PES. smu.eduresearchgate.net This data is then used to parameterize or validate classical force fields for use in more extensive conformational searches and MD simulations. smu.edu This combined QM/MM approach allows for an efficient yet accurate exploration of the vast conformational space of flexible seven-membered rings, providing a detailed picture of their pseudorotational and interconversion pathways. smu.edu
Molecular Dynamics Simulations for Conformational Exploration
Influence of Substitution Patterns on Azepane Ring Flexibility
The conformational equilibrium of the azepane ring is highly sensitive to the nature and position of its substituents. Even a single substituent can significantly bias the conformational preferences, restricting the ring's flexibility and favoring one or a few conformations. researchgate.net This principle is fundamental in medicinal chemistry, where controlling the three-dimensional shape of a molecule is key to achieving selective interactions with biological targets. nih.gov
The introduction of substituents can lead to competing conformational preferences. For example, in a disubstituted azepane, there might be a preference for both groups to occupy pseudo-equatorial positions to minimize steric strain, which may conflict with electronic effects like the gauche effect. beilstein-journals.org The final conformational outcome is a delicate balance of these competing interactions.
Fluorine is a unique substituent whose small size and high electronegativity can profoundly influence molecular conformation through stereoelectronic effects, such as the gauche effect between a C-F bond and the nitrogen lone pair. beilstein-journals.orgchim.it Research has demonstrated that the strategic, diastereoselective incorporation of a single fluorine atom can act as a powerful tool to "lock" the flexible azepane ring into a single, dominant conformation. rsc.org
In studies on model-substituted azepanes, it was found that the degree of conformational control depends critically on the stereochemistry of the fluorine atom relative to other substituents. rsc.org When the fluorine's stereoelectronic preference acts in synergy with the preferences of other groups on the ring, the conformational disorder is significantly reduced, and a single geometry can be strongly reinforced. beilstein-journals.orgrsc.org Conversely, if the fluorine's influence acts in competition with existing substituent preferences, the conformational bias is reduced. rsc.org This ability to rigidify a flexible scaffold through selective fluorination is a powerful strategy in the design of bioactive molecules with specific conformational requirements. researchgate.netchim.it
Table 2: Effect of Fluorination on Azepane Conformation
| Compound | Key Substituents | Conformational Outcome | Rationale |
|---|---|---|---|
| Non-fluorinated Azepane | Trans-benzyloxy and azido (B1232118) groups | Extensive conformational disorder | Competing preferences of substituents. beilstein-journals.org |
| (6S)-Fluorinated Azepane | F, trans-benzyloxy, azido | Multiple conformations persist | Fluorine's preference competes with other groups. rsc.org |
| (6R)-Fluorinated Azepane | F, trans-benzyloxy, azido | One dominant conformation | Fluorine acts in synergy with other groups' preferences. beilstein-journals.orgrsc.org |
Source: Adapted from Beilstein Journal of Organic Chemistry and Organic & Biomolecular Chemistry. beilstein-journals.orgrsc.org
Cooperative Conformational Control in Poly-substituted Azepanes
The conformational behavior of a monosubstituted azepane can be complex, but in poly-substituted systems, the interplay between various substituents can lead to cooperative conformational control. This phenomenon occurs when multiple substituents work in synergy to favor a single, or a significantly limited set of, ring conformations. researchgate.netbeilstein-journals.org
Research into fluorinated azepanes provides a compelling example of this principle. While a single fluorine substituent might not be sufficient to overcome the inherent conformational disorder of the azepane ring, the strategic placement of multiple substituents, such as fluorine and hydroxyl groups, can exert strong conformational bias. researchgate.netbeilstein-journals.org For this cooperative control to be effective, the relative configuration of the substituents is critical. For instance, in certain fluorohydrin-substituted azepanes, an appropriate relative stereochemistry allows for interactions that lock the ring into a preferred conformation. researchgate.net
This concept is not limited to fluorine-containing compounds. The presence of various functional groups can lead to competing conformational preferences. For example, some substituents may favor a pseudoequatorial position, while others might prefer a gauche alignment relative to the ring nitrogen. beilstein-journals.org In a non-fluorinated, poly-substituted azepane, these competing effects can result in significant conformational disorder. beilstein-journals.org However, when substituents are chosen and positioned to act in concert, they can overcome this disorder and enforce a dominant conformation in solution. beilstein-journals.org This principle is vital in medicinal chemistry, as biasing the flexible azepane ring toward a single major conformation is a key strategy in effective drug design. lifechemicals.com
Analysis of Conformational Equilibria in Solution (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for investigating the conformational dynamics and equilibria of molecules in solution. ut.eenih.gov For flexible ring systems like 4-methoxyazepane, NMR techniques, particularly dynamic NMR (DNMR), provide invaluable insights into the different conformations present and the rates of their interconversion. ut.ee
At ambient temperatures, the rapid interconversion of different ring conformations of an azepane often results in time-averaged signals in the NMR spectrum. rsc.org However, by employing variable temperature NMR studies, it is possible to slow down these exchange processes. ut.ee As the temperature is lowered, the rate of interconversion decreases, and if the energy barrier between conformers is high enough, the signals corresponding to individual conformers may be resolved. ut.ee The temperature at which the separate signals coalesce into a single broad peak, the coalescence temperature (Tc), can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange. tdx.cat
For poly-substituted azepanes, the analysis of NMR spectra can reveal the relative populations of different conformers. The integration of signals corresponding to distinct conformations provides a quantitative measure of their relative abundance. tdx.cat For example, in a study of a tris-substituted triazine, 1H-NMR at low temperatures allowed for the determination of an approximate 2:2:2:1 molar ratio between four different rotamers. tdx.cat
Furthermore, advanced NMR experiments, such as Exchange Spectroscopy (EXSY), can be used to identify exchanging species and quantify the kinetics of the exchange process, even in complex systems. nih.gov By correlating the signals of nuclei that are exchanging between different chemical environments, EXSY provides direct evidence of the dynamic equilibrium. nih.gov
The chemical shifts and coupling constants observed in the NMR spectrum are also highly sensitive to the local geometry and conformation. For instance, the anisotropic effect of certain functional groups can be used to deduce the conformational state of the system. rsc.org In cases where dynamic processes are too fast to be resolved even at low temperatures, the analysis of these anisotropic effects in the 1H NMR spectrum can still provide information about the conformational equilibrium. rsc.org
The following table illustrates hypothetical NMR data for a substituted azepane, demonstrating how chemical shifts can differ between conformers.
| Proton | Conformer A (ppm) | Conformer B (ppm) |
| H-2ax | 3.10 | 2.95 |
| H-2eq | 2.85 | 3.05 |
| H-4 | 3.50 | 3.75 |
| H-7ax | 2.90 | 2.75 |
| H-7eq | 2.65 | 2.85 |
| Note: This table is a hypothetical representation for illustrative purposes. |
The analysis of such data, often aided by computational modeling, allows for a detailed characterization of the conformational preferences of this compound and related derivatives in solution. ethz.ch This understanding is crucial for correlating the three-dimensional structure of these molecules with their chemical reactivity and biological function.
Reactivity and Reaction Mechanisms of 4 Methoxyazepane and Its Derivatives
Reactions of the Azepane Nitrogen Atom
The nitrogen atom in the azepane ring is a secondary amine and, as such, is nucleophilic and basic. This inherent reactivity allows it to participate in a variety of common amine reactions, including N-alkylation and N-acylation.
N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom readily attacks electrophilic carbon centers. For instance, the azepane nitrogen can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides. sfu.caresearchgate.netresearchgate.netwits.ac.za These reactions are fundamental for modifying the properties of the azepane scaffold and for building more complex molecular architectures. For example, the reaction of an azepane with an appropriate alkyl halide in the presence of a base like potassium carbonate can yield N-alkylated products. researchgate.net Similarly, acylation can be achieved to form the corresponding N-acylazepanes. sfu.ca
Nucleophilic Substitution: The azepane nitrogen can act as a nucleophile in substitution reactions. A notable example is its participation in nucleophilic aromatic substitution (SNAr) reactions. When reacted with an electron-deficient aromatic ring, such as a 4-nitrohalobenzene, the azepane nitrogen attacks the electrophilic carbon, displacing the halide to form an N-arylazepane. This reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.
Oxidation: The nitrogen atom can also be oxidized to form N-oxides under specific conditions, further expanding the range of possible derivatives.
Reactions at the Methoxy (B1213986) Group and its Transformations
The methoxy group at the 4-position of the azepane ring is an ether functional group, which can undergo cleavage under strongly acidic conditions.
Ether Cleavage: The cleavage of ethers typically requires protonation of the oxygen atom by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a better leaving group (an alcohol). masterorganicchemistry.comwikipedia.org The subsequent step can proceed via either an SN1 or SN2 mechanism, depending on the structure of the groups attached to the oxygen. wikipedia.orgsciencemadness.org
For 4-methoxyazepane, the carbon atom of the methyl group is unhindered, favoring an SN2 attack by a halide ion. masterorganicchemistry.comsciencemadness.org In contrast, the carbon at the 4-position of the azepane ring is a secondary carbon. If reaction conditions promote the formation of a stable carbocation at this position, an SN1 pathway could be possible, although the SN2 pathway at the methyl group is generally more likely. orgoreview.comlibretexts.org The products of such a cleavage would be a 4-hydroxyazepane derivative and a methyl halide. masterorganicchemistry.com
Reactivity of the Azepane Ring Towards Electrophilic and Nucleophilic Reagents
The azepane ring itself can be subject to attack by both electrophilic and nucleophilic reagents, although these reactions are less common than those involving the nitrogen atom.
Electrophilic Substitution: In derivatives where the azepane ring is part of a larger aromatic system (e.g., a benzazepine), electrophilic substitution reactions on the aromatic portion are influenced by the azepane moiety. N-acetylation of such systems deactivates the aromatic nuclei towards electrophilic attack but directs Friedel-Crafts acylation to the position meta to the nitrogen atom. rsc.org In contrast, the corresponding N-alkyl derivatives readily undergo electrophilic substitution at the para position relative to the nitrogen. rsc.org
Nucleophilic Attack and Ring Expansion: The azepane ring can be formed through the ring expansion of smaller rings, such as pyrrolidines. This often involves the attack of a nucleophile on a bicyclic azetidinium intermediate. researchgate.netresearchgate.netresearchgate.net The regioselectivity of the nucleophilic attack can be controlled to produce various substituted azepanes. researchgate.net For example, the synthesis of 2-fluoroalkyl 4-substituted azepanes has been achieved through the ring expansion of proline-derived pyrrolidines. doi.org
Mechanistic Studies of Azepane Formation and Functionalization Reactions
The synthesis of the azepane core and its derivatives often involves sophisticated, metal-catalyzed reactions and rearrangements. Mechanistic studies have been crucial in understanding and optimizing these transformations.
Rh(II)-Catalyzed Reactions
Rhodium(II) catalysts are particularly effective in the synthesis of azepines and their derivatives through various pathways, including C-H activation and reactions involving rhodium carbenoid intermediates. doi.orgsci-hub.senih.govacs.orgresearchgate.net
One prominent strategy involves the Rh(II)-catalyzed reaction of dienyltriazoles. thieme-connect.comresearchgate.netnih.gov In this process, the triazole decomposes to form an α-imino rhodium(II)-carbenoid. This reactive intermediate then undergoes a sequence of reactions to build the azepine ring system. sci-hub.sethieme-connect.comnih.gov Another approach is the Rh(III)-catalyzed C-H activation/annulation cascade of amides with α,β-unsaturated carbonyls to produce azepines. sci-hub.se Furthermore, rhodium catalysis has been employed in the cascade C–H functionalization/amidation of aminobiaryls to yield azepinone derivatives. acs.org
1-Aza-Cope Rearrangements
The 1-aza-Cope rearrangement is a sci-hub.sesci-hub.se-sigmatropic rearrangement that is a key step in several azepine syntheses. numberanalytics.comchemistry-reaction.com It often follows an initial cyclopropanation step. thieme-connect.comnih.gov The rearrangement typically proceeds through a concerted mechanism involving a chair-like transition state. chemistry-reaction.com
In the context of Rh(II)-catalyzed reactions of dienyltriazoles, the initially formed rhodium carbenoid undergoes an intramolecular cyclopropanation to create a transient 1-imino-2-vinylcyclopropane intermediate. thieme-connect.comnih.gov This intermediate is perfectly poised to undergo a rapid 1-aza-Cope rearrangement, which expands the ring system to form the final fused dihydroazepine product. thieme-connect.comresearchgate.netnih.gov The stereospecificity of both the cyclopropanation and the rearrangement allows for a high degree of diastereoselectivity in the final product. nih.gov
Intramolecular Cyclopropanation
Intramolecular cyclopropanation is a powerful tool for constructing cyclic systems and is a key feature in modern azepine synthesis. liverpool.ac.uknih.govresearchgate.netresearchgate.netacs.org This reaction, often catalyzed by transition metals like rhodium or cobalt, involves a carbene or carbenoid intermediate reacting with a tethered alkene. nih.govresearchgate.net
Stereochemical Outcomes and Control in Azepane Reactions
The stereochemical architecture of azepane derivatives is a critical determinant of their biological activity and pharmacological profile. Consequently, the development of synthetic methods that afford precise control over the configuration of stereocenters within the seven-membered ring is a paramount objective in medicinal and organic chemistry. While direct studies on this compound are not extensively documented, the principles of stereocontrol are well-established through research on analogous substituted azepane systems. These strategies can be broadly categorized into substrate-controlled, reagent-controlled, and catalyst-controlled reactions.
Substrate-Controlled Diastereoselectivity
In substrate-controlled reactions, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. The pre-existing stereocenters create a biased environment that favors the formation of one diastereomer over another.
A notable example is the diastereoselective hydroboration of substituted tetrahydroazepines. In one study, the hydroboration of a tetrahydroazepine featuring a bulky tert-butyldimethylsilyl (TBS) ether at the C3 position proceeded with complete diastereofacial selectivity. mdpi.com The steric hindrance imposed by the existing substituents on the flexible azepine ring guided the incoming reagent to the less hindered face of the alkene, resulting in the formation of specific alcohol regioisomers with high diastereoselectivity. mdpi.com For instance, the reduction of a 5-keto-azepine derivative yielded a 4:1 mixture of diastereomeric alcohols, an outcome attributed to the steric bulk on one face of the azepine ring. mdpi.com Similarly, hydrogenation conditions can influence the stereochemistry of fused azepane systems; reactions under mild acidic conditions often yield cis-fused products, whereas more forceful conditions can lead to the trans-fused isomers. acs.org
Pericyclic reactions, such as the 1-aza-Cope rearrangement, are also subject to stereochemical control by the substrate. The transformation of transient 1-imino-2-vinylcyclopropane intermediates into fused dihydroazepines occurs in a stereospecific manner, preserving the stereochemical information from the starting dienyltriazole. nih.gov
Reagent and Catalyst-Controlled Enantioselectivity
When the goal is to create a specific enantiomer from a prochiral or racemic starting material, external chiral reagents or catalysts are employed. These methods are foundational to modern asymmetric synthesis.
Organocatalysis: Chiral organocatalysts, such as proline derivatives, have been successfully used to synthesize optically active azepane frameworks. A temporary-bridge strategy employing a chiral secondary amine catalyst facilitates a domino reaction between α-ketoamides and enals to form oxygen-bridged azepanes with high diastereo- and enantioselectivity. rsc.org Another approach uses Brønsted acid catalysis to achieve a highly diastereoselective synthesis of benzo[b]azepine derivatives with greater than a 19:1 diastereomeric ratio (dr). nih.govacs.org
Metal-Catalyzed Reactions: Chiral metal complexes are powerful tools for enantioselective synthesis. Cationic ruthenium complexes with chiral picolinic acid-derived ligands have been shown to catalyze the intramolecular dehydrative N-allylation of amino allylic alcohols to produce α-alkenyl substituted azepanes with enantiomer ratios up to >99:1. acs.orgnih.gov Similarly, chiral cationic platinum catalysts can achieve the enantioselective synthesis of azepine-fused planar-chiral ferrocenes through intramolecular cycloisomerization. figshare.comacs.org Lewis acid-catalyzed [4+3] annulation reactions using a copper triflate complex with a trisoxazoline (Tox) ligand have enabled the enantioselective synthesis of densely substituted azepanones. nih.gov
Organolithium Chemistry: The use of chiral ligands in organolithium chemistry offers another avenue for stereocontrol. The deprotonation of N-Boc-protected azepanes with a strong base like n-butyllithium in the presence of a chiral ligand, such as (-)-sparteine, can achieve kinetic resolution. whiterose.ac.ukwikipedia.org However, for simple N-Boc-azepane derivatives, this method has shown low enantiomeric ratios. whiterose.ac.uk More advanced dynamic resolution procedures, where the enantiomeric organolithiums can interconvert, have been developed for related heterocycles and extended to azepanes, providing access to enantioenriched 2-substituted products. researchgate.net
Chemoenzymatic Strategies
Biocatalysis provides a highly selective and environmentally benign approach to chiral synthesis. Enzymes like imine reductases (IREDs) and transaminases are particularly effective for creating chiral amines.
Enantioenriched 2-aryl azepanes have been generated through the asymmetric reductive amination of cyclic imines using IREDs. researchgate.netacs.org This biocatalytic step can be combined with subsequent chemical transformations, such as an organolithium-mediated rearrangement, to produce complex, enantioenriched 2,2-disubstituted azepanes. researchgate.netacs.org Furthermore, enzyme cascades have been designed to synthesize protected 3-aminoazepanes from achiral amino alcohol precursors. rsc.org A one-pot system using a galactose oxidase (GOase) and an IRED converts the starting material into the desired chiral cyclic amine, preserving the stereoconfiguration derived from the amino acid precursor and yielding products with high enantiopurity. rsc.org One-pot photoenzymatic routes have also been developed to synthesize N-Boc-4-hydroxy-azepane with over 99% enantiomeric excess. researchgate.net
The following table summarizes various stereoselective methods applicable to the synthesis of chiral azepane derivatives.
| Reaction Type | Substrate/Precursor | Key Reagent/Catalyst | Stereochemical Outcome |
|---|---|---|---|
| Diastereoselective Hydroboration | Substituted Tetrahydroazepine | BH3∙SMe2 | High Diastereoselectivity (e.g., 4:1 dr) mdpi.com |
| Enantioselective Organocascade | α-Ketoamide and Cinnamaldehyde | Chiral Proline-derived Catalyst | High Enantioselectivity (up to 99% ee) and Diastereoselectivity (>20:1 dr) rsc.org |
| Asymmetric Intramolecular N-Allylation | ω-Amino Allylic Alcohol | Cationic CpRu-Chiral Ligand Complex | Excellent Enantioselectivity (>99:1 er) acs.orgnih.gov |
| Asymmetric [4+3] Annulation | Donor-Acceptor Cyclopropane (B1198618) and Azadiene | Yb(OTf)3 / Cu(OTf)2-Tox Ligand | High Diastereoselectivity and Enantioselectivity nih.gov |
| Chemoenzymatic Reductive Amination | Cyclic Imine | Imine Reductase (IRED) | High Enantioselectivity acs.orgrsc.org |
| Asymmetric Lithiation-Conjugate Addition | N-Boc-N-aryl-allylamine | (-)-sparteine | High Diastereoselectivity and Enantioselectivity acs.org |
Computational Chemistry Applications in 4 Methoxyazepane Research
Molecular Modeling and Simulation for Structural Prediction
Molecular modeling and simulation are crucial tools for predicting the three-dimensional structure of molecules like 4-methoxyazepane. These techniques allow researchers to visualize and analyze the conformational landscape of the azepane ring, which is essential for understanding its interactions with biological targets. fkit.hriqs.edu
Molecular dynamics (MD) simulations, for instance, can track the movements of atoms over time, revealing the flexibility and preferred conformations of the molecule. nih.gov This information is vital for predicting how this compound might bind to a receptor or enzyme active site. iqs.edu By understanding the structural dynamics, scientists can make more informed decisions in the design of new derivatives with improved properties. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Azepane Scaffolds
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org For azepane scaffolds, QSAR models can predict the therapeutic potential of new derivatives based on their physicochemical properties. longdom.orgresearchgate.net
These models are built by analyzing a series of related compounds with known activities. nih.gov By identifying the key structural features that influence activity, researchers can design new azepane-based molecules with enhanced efficacy. longdom.org This approach significantly reduces the time and resources required for the synthesis and testing of new compounds. schrodinger.com
Computational Approaches for Scaffold Generation and Analysis specific to Azepanes
The azepane ring is a valuable scaffold in medicinal chemistry. nih.gov Computational methods are employed to generate and analyze novel molecular scaffolds, including those based on the azepane framework. nih.govgithub.com These approaches allow for the systematic exploration of chemical space to identify new core structures with desirable properties. nih.gov
Scaffold analysis tools can classify and compare different molecular frameworks, helping to understand the relationships between structure and activity across diverse compound collections. nih.gov This is instrumental in scaffold hopping, where the core of a known active molecule is replaced with a novel scaffold to discover new chemical entities with similar or improved biological profiles. chemrxiv.org
Graph Generative Models in Scaffold-Based Design
Graph generative models represent a cutting-edge approach in computational chemistry for designing new molecules based on a specific scaffold. nih.govresearchgate.net These models treat molecules as graphs, where atoms are nodes and bonds are edges. rsc.org By learning from existing chemical structures, they can generate novel molecules that incorporate the desired azepane scaffold while exploring diverse chemical decorations. nih.govarxiv.org
This technology enables the creation of vast virtual libraries of azepane derivatives that can be screened for potential activity before any laboratory synthesis is undertaken. github.com The ability to control the properties of the generated molecules makes this a powerful tool for targeted drug design. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of molecules like this compound. ripon.eduaspbs.com These methods, based on the principles of quantum mechanics, can predict a wide range of molecular properties with high accuracy. nepjol.infowavefun.com
Ab Initio and Density Functional Methods
Ab initio and Density Functional Theory (DFT) are two of the most powerful methods in quantum chemistry. acs.orgresearchgate.net Ab initio methods are based on first principles, without the use of empirical parameters, offering a high level of theoretical rigor. acs.org DFT, on the other hand, uses the electron density to calculate the energy of a system, providing a balance between accuracy and computational cost. acs.orgnih.gov
These methods can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), which are crucial for understanding chemical reactivity, and to predict spectroscopic data that can aid in the experimental characterization of new compounds. acs.orgresearchgate.netarxiv.org
Table 1: Comparison of Ab Initio and DFT Methods
| Feature | Ab Initio Methods | Density Functional Theory (DFT) |
|---|---|---|
| Basis | Based on the Schrödinger equation without empirical parameters. acs.org | Based on electron density to determine the energy of a system. acs.orgnih.gov |
| Accuracy | Can achieve very high accuracy with sufficient computational resources. | Offers a good balance between accuracy and computational cost. acs.org |
| Applications | Calculation of geometries, energies, and other molecular properties. acs.org | Widely used for calculating electronic structure and reactivity. aspbs.comacs.orgnih.gov |
Semi-Empirical Methods
Semi-empirical methods offer a computationally less expensive alternative to ab initio and DFT calculations. q-chem.com These methods use parameters derived from experimental data to simplify the calculations, making them suitable for larger molecules and high-throughput screening. jocpr.comresearchgate.net
While not as accurate as more rigorous methods, semi-empirical calculations can still provide valuable qualitative insights into molecular properties and reactivity. csuc.catresearchgate.net They are often used for initial computational studies before employing more demanding methods for refinement. nih.govresearchgate.net
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Azepane |
| Oxepane |
| Thiepane |
| Cycloheptane (B1346806) |
| Fluorocycloheptane |
| Bromocycloheptane |
| Chlorocycloheptane |
| Carbamazepine |
| Azlactone |
| Imine |
Computational Thermodynamics and Kinetics of Azepane Transformations
Computational chemistry provides powerful tools to investigate the thermodynamics and kinetics of chemical reactions, offering insights into reaction mechanisms, transition states, and the stability of intermediates and products. While specific studies on this compound are not prevalent in the reviewed literature, a wealth of computational research on the broader class of azepane derivatives and related seven-membered ring systems informs our understanding of the potential transformations of this compound. These studies typically employ methods like Density Functional Theory (DFT) and high-level ab initio calculations to model reaction pathways.
Research into the synthesis and transformation of the azepane core often involves ring-expansion, ring-opening, or cycloaddition reactions. Computational models are instrumental in predicting the feasibility and outcomes of these transformations. For instance, the ring expansion of in situ generated cyclopropylmethyl cations to form cyclobutanes is a widely used synthetic strategy. pku.edu.cn Computational studies, such as those using DFT calculations, can elucidate the mechanism and chirality transfer in such reactions. pku.edu.cn In the context of a hypothetical reaction involving a precursor to this compound, these computational methods could predict the activation free energy for carbocation rearrangements, which has been calculated to be as low as 1.0 kcal/mol in similar systems. pku.edu.cn
Furthermore, computational investigations have been conducted on the ring-opening of bicyclic benzene (B151609) imine to yield 1H-azepine, a related unsaturated seven-membered nitrogen-containing ring. d-nb.info These studies predict tunneling contributions to both the ring-opening and subsequent isomerization, highlighting the importance of quantum mechanical effects even for heavier atoms like carbon. d-nb.info Such computational insights are crucial for understanding reactions that may occur at low temperatures.
The kinetics of transformations involving azepane-like structures can also be modeled. For example, the photolysis of phenyl azide (B81097) can lead to the formation of an azepine derivative. nsc.ru Computational studies can help to distinguish between different potential intermediates, such as singlet and triplet phenylnitrene, benzazirine, and a cyclic ketenimine, by calculating their relative energies and the activation barriers for their interconversion. nsc.ru An Arrhenius plot derived from experimental data, supported by computational modeling, can yield activation energies for rearrangements, which in the case of phenylnitrene to a ketenimine was found to be 5.6 ± 0.3 kcal/mol. nsc.ru
First-principles kinetic modeling has also been applied to the synthesis of carbamazepine, a molecule featuring a dibenzazepine (B1670418) core. osti.gov This approach allows for the development of accurate kinetic models for synthesis reactions, which is beneficial for process understanding and quality control, particularly in the shift from batch to continuous manufacturing. osti.gov Although focused on a different, yet related, ring system, this demonstrates the power of computational kinetics in optimizing the synthesis of complex molecules containing seven-membered rings.
A summary of representative computational methods and findings for transformations involving azepane and related structures is presented in the table below.
| Transformation Type | Computational Method | Key Findings |
| Cyclopropanation/Rearrangement | DFT (B3LYP/6-31G(d)) | Elucidation of reaction mechanism and chirality transfer processes. pku.edu.cn |
| Ring Expansion | DFT (M06-2X/6-311+G(d,p)) | Low activation free energy (1.0 kcal/mol) for carbocation rearrangement. pku.edu.cn |
| Ring Opening of Benzene Imine | Not Specified | Prediction of tunneling contributions to ring opening and isomerization. d-nb.info |
| Phenylnitrene Rearrangement | Not Specified | Identification of intermediates and calculation of activation energy (5.6 kcal/mol). nsc.ru |
| Carbamazepine Synthesis | First-principles kinetic modeling | Development of a kinetic model for batch and continuous processes. osti.gov |
These examples underscore the utility of computational thermodynamics and kinetics in predicting reaction outcomes, understanding complex reaction mechanisms, and optimizing synthetic routes for molecules containing the azepane scaffold.
Data Management and Open Science Practices in Computational Chemistry
The field of computational chemistry generates vast amounts of data, from input files for calculations to the resulting output files containing energies, optimized geometries, and other molecular properties. tum.de Effective data management and the adoption of open science practices are crucial for ensuring the reproducibility, reusability, and long-term value of this research. numberanalytics.com
Data Management in this compound Research
A robust data management plan for computational research on this compound would encompass several key aspects. tum.de The types of data generated would include input and output files from quantum chemistry software, custom simulation scripts, molecular structure files, and both raw and processed data from computational experiments. tum.de The purpose of collecting this data is to study the electronic structure and properties of the molecule and to generate reproducible theoretical predictions. tum.de To ensure reusability, datasets should be accompanied by detailed metadata and documentation. tum.de
Data storage and backup are also critical components. Active data should be stored on secure, managed servers with regular backups, and version control systems like Git should be used to track changes to scripts and input files. tum.de For long-term preservation, data should be archived in non-proprietary formats for a minimum of 10 years after publication. tum.de
Open Science and the FAIR Principles
The open science movement advocates for making scientific research more transparent and collaborative. numberanalytics.com A central tenet of open science in the context of data is the adherence to the FAIR data principles: Findable, Accessible, Interoperable, and Reusable. uni-stuttgart.de
Findable: To make computational data on this compound findable, datasets should be deposited in searchable repositories and assigned persistent identifiers like Digital Object Identifiers (DOIs). numberanalytics.comcdnsciencepub.com Metadata should include standardized information such as molecule identifiers (e.g., InChI, SMILES), the computational methods used, and the project title. tum.de
Accessible: Data should be made available through open access licenses (e.g., CC-BY 4.0) in public repositories. tum.denumberanalytics.com In cases where data cannot be made immediately public, controlled-access options can be utilized. tum.de
Interoperable: The use of open and standardized file formats (e.g., .xyz, .json, .csv) and chemical data standards like Chemical Markup Language (CML) promotes interoperability, allowing data to be easily combined and processed by different software. tum.decdnsciencepub.com
Reusable: Comprehensive documentation on the methods, software versions, and computational details used to generate the data is essential for reusability. tum.de This allows other researchers to replicate the findings and build upon the work.
Advanced Applications of 4 Methoxyazepane As a Chemical Scaffold
Scaffold Hopping Strategies Utilizing Azepane Core Structures
Scaffold hopping is a crucial strategy in drug discovery aimed at identifying structurally novel compounds that retain the biological activity of a known parent molecule by modifying its core structure. uniroma1.itnih.gov The azepane ring is a valuable tool in this endeavor due to its distinct conformational properties compared to more common five- and six-membered rings. lifechemicals.com
Heterocycle Replacements
Replacing one heterocycle with another is a common scaffold hopping technique used to improve potency, selectivity, or pharmacokinetic properties while maintaining key binding interactions. nih.gov The azepane ring can serve as a viable replacement for other cyclic amines.
A pertinent example involves research into Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors, where the nitrogen heterocycle of an existing inhibitor, AZD2461, was altered. In this study, the 4-methoxypiperidine (B1585072) ring of a potent inhibitor was replaced with various other rings, including a 4-methoxyazepane moiety. acs.org This direct substitution allowed researchers to probe the structure-activity relationship and evaluate how ring size affects inhibitory potential. acs.org While the this compound derivative showed slightly reduced affinity compared to the original six-membered ring, this type of systematic replacement is fundamental to optimizing lead compounds. acs.org
Ring Opening and Closure Strategies
Ring expansion and closure reactions are powerful methods for creating the azepane scaffold from more readily available precursors, effectively "hopping" from a different ring system to the desired seven-membered one. researchgate.net These strategies are essential for accessing novel and complex azepanes.
One innovative strategy involves the photochemical dearomative ring expansion of nitroarenes. nih.gov This method uses blue light to convert a six-membered aromatic nitro compound into a seven-membered azepine system, which is then hydrogenated to yield the saturated azepane. nih.govmanchester.ac.uk This technique has been successfully used to synthesize azepane analogues of established piperidine-based drugs, demonstrating a direct and predictable scaffold hop. nih.govmanchester.ac.uk This approach highlights the potential for systematically converting libraries of piperidine (B6355638) drugs into their azepane counterparts, thereby exploring new intellectual property and pharmacological profiles. manchester.ac.uk
| Original Piperidine Drug | Corresponding Azepane Analogue | Therapeutic Class |
| Melperone | Azepane-Melperone | Antipsychotic |
| Ifenprodil | Azepane-Ifenprodil | NMDA Receptor Antagonist |
| Pirodavir | Azepane-Pirodavir | Antiviral (Picornavirus) |
| Fentanyl | Azepane-Fentanyl | Opioid Analgesic |
| Table 1: Examples of azepane analogues of piperidine-based drugs synthesized via dearomative ring expansion of nitroarenes. nih.govmanchester.ac.uk |
Other synthetic approaches include the Beckmann rearrangement of cyclohexanone (B45756) oximes and the Schmidt reaction to expand a six-membered ring into the azepane lactam, which can then be reduced to the final azepane. acs.org Ring expansion of smaller rings, such as pyrrolidines, has also been developed to yield 4-substituted azepanes. researchgate.net
Integration of Azepane Scaffolds in Medicinal Chemistry Design
The unique structural features of the azepane ring make it an attractive scaffold for medicinal chemists aiming to design novel drugs and explore new areas of chemical space. nih.govnih.gov Its flexible, seven-membered structure provides access to a greater range of conformations and exit vectors for substituents compared to smaller, more rigid rings. lifechemicals.com
Design of Novel Therapeutic Agents based on Azepanes
The azepane scaffold is a core component of several approved drugs and numerous investigational agents. nih.govlifechemicals.com Over 20 FDA-approved drugs contain the azepane motif. nih.gov The design of novel agents often leverages the azepane ring as a central building block.
In the development of PARP-1 inhibitors, a compound incorporating a this compound scaffold was synthesized and evaluated. acs.org This research provides a specific example of the deliberate integration of a substituted azepane into a ligand designed to fit a specific biological target. The study measured the inhibitory concentration (IC₅₀) for a series of analogues, providing valuable structure-activity relationship (SAR) data.
| Heterocyclic Moiety | PARP-1 IC₅₀ (nM) |
| 3-Methoxyazetidine | 10.3 |
| 3-Methoxypyrrolidine | 10.8 |
| 4-Methoxypiperidine (in AZD2461) | 2.8 |
| This compound | 13.5 |
| Table 2: Comparative inhibitory activity (IC₅₀) of PARP-1 inhibitors featuring different methoxy-substituted N-heterocycles. acs.org |
Beyond this specific example, research has shown that bicyclic azepanes can act as potent inhibitors of monoamine transporters, suggesting their potential for treating neuropsychiatric disorders. acs.orgnih.gov Furthermore, azepane derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-Alzheimer's agents. nih.govresearchgate.net
Exploration of Underexploited Chemical Space with Azepanes
In drug discovery, there is a constant need to move beyond flat, aromatic structures and explore more three-dimensional (3D) chemical space. The azepane scaffold is significantly underrepresented in screening libraries and medicinal chemistry literature compared to five- and six-membered heterocycles like pyrrolidine (B122466) and piperidine. nih.govmanchester.ac.uk This makes it a key tool for exploring novel and underexploited regions of chemical space. acs.orgnih.gov
Recent research has focused on systematically exploring the vastness of chemical space using generated databases (GDBs). acs.orgnih.govresearchgate.net One such study started with the GDB-4c database, which enumerates all possible small molecules, to identify novel amine-functionalized ring systems. acs.orgnih.gov This exploration led to the synthesis of several previously unknown cis- and trans-fused azepanes. acs.orgnih.gov The subsequent screening of these novel compounds identified a chiral bicyclic azepane with potent neuropharmacological activity. acs.orgnih.govacs.org This discovery workflow highlights how the systematic exploration of chemical space, guided by computational methods, can uncover novel azepane scaffolds with significant therapeutic potential. acs.org
Development of Azepane-Based Chemical Libraries
To fully harness the potential of the azepane scaffold, researchers are developing methods to create diverse libraries of azepane-based compounds for high-throughput screening. researchgate.netpsu.edu The ability to generate these libraries in a step-economical manner is crucial for accelerating drug discovery. psu.edu
Strategies have been developed to produce functionalized azepane scaffolds that can be readily elaborated into a library of diverse molecules. researchgate.net For example, methods using diazocarbonyl chemistry have been employed to prepare key dicarbonyl-containing azepane rings. researchgate.net These core structures can then be functionalized at multiple points to generate a library of derivatives. researchgate.net Solid-phase synthesis is another important technique, as it allows for the use of excess reagents to drive reactions to completion and simplifies purification, making it suitable for the automated production of compound libraries. psu.edu
More recently, synthetic routes to optically active annulated azepane scaffolds have been established. chemistryviews.org These methods provide enantiomerically pure building blocks with multiple points for diversification, making them ideal for constructing libraries of chiral compounds to probe biological targets stereoselectively. chemistryviews.org The creation of such libraries expands the available chemical matter for screening programs, increasing the probability of discovering novel hits in previously unexplored areas of azepane chemical space. researchgate.net
Biological Interactions of Azepane-Based Compounds
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a significant structural motif in medicinal chemistry due to its conformational flexibility. mdpi.com This flexibility allows azepane-based compounds to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. researchgate.net These compounds are explored for their potential in treating conditions ranging from neurodegenerative diseases to viral infections and cancer. mdpi.commdpi.com The biological interactions are largely dictated by the nature and position of substituents on the azepane ring, which modulate the compound's affinity and selectivity for specific enzymes and receptors. mdpi.com Research into these interactions aims to understand the structure-activity relationships that govern their therapeutic potential. biomolther.org
Inhibitory Activities (e.g., Monoamine Transporters, σ-1R)
Azepane derivatives have demonstrated significant inhibitory activity against several key proteins involved in neurotransmission and cellular signaling, including monoamine transporters and the sigma-1 receptor (σ-1R).
An N-benzylated bicyclic azepane was identified as a potent inhibitor of the norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT), with IC₅₀ values below 100 nM. acs.org This compound also showed inhibitory effects on the serotonin (B10506) transporter (SERT) and the σ-1 receptor, with an estimated IC₅₀ of approximately 110 nM for σ-1R. acs.org The σ-1 receptor, a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is involved in modulating calcium signaling and is a target for various neurological conditions. nih.govwikipedia.org
The inhibitory activity of azepane-containing compounds on monoamine transporters is influenced by the ring size. Studies comparing heterocyclic rings have shown that compounds with a seven-membered azepane ring can have weaker inhibitory activity on dopamine reuptake compared to those with smaller, five-membered pyrrolidine rings. biomolther.orgbiomolther.org For instance, one azepane derivative (compound 20) exhibited an IC₅₀ of 4,594.0 nM for DA reuptake inhibition, which was significantly weaker than a comparable pyrrolidine derivative (IC₅₀ = 398.6 nM). biomolther.orgbiomolther.org
Furthermore, certain azepane derivatives exhibit potent inhibitory effects on enzymes like butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO B). mdpi.com For example, the compound 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane (also referred to as 19 or E153) was found to be a potent inhibitor of equine serum BuChE with an IC₅₀ of 590 nM and human MAO B with an IC₅₀ of 243 nM. mdpi.com
Table 1: Inhibitory Activities of Selected Azepane Derivatives
| Compound/Derivative | Target | Inhibitory Concentration (IC₅₀) / Affinity (Kᵢ) | Source |
| N-benzylated bicyclic azepane ((R,R)-1a) | Norepinephrine Transporter (NET) | < 100 nM | acs.org |
| N-benzylated bicyclic azepane ((R,R)-1a) | Dopamine Transporter (DAT) | < 100 nM | acs.org |
| N-benzylated bicyclic azepane ((R,R)-1a) | Serotonin Transporter (SERT) | ~100-200 nM | acs.org |
| N-benzylated bicyclic azepane ((R,R)-1a) | σ-1 Receptor (σ-1R) | ~110 nM | acs.org |
| Azepane derivative (compound 20) | Dopamine (DA) reuptake | 4,594.0 nM | biomolther.orgbiomolther.org |
| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Butyrylcholinesterase (BuChE) | 590 nM | mdpi.com |
| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Monoamine Oxidase B (hMAO B) | 243 nM | mdpi.com |
| Azepane derivative (compound 5) | Butyrylcholinesterase (BuChE) | 0.60 µM | mdpi.com |
| Azepane derivative (compound 20) | Butyrylcholinesterase (BuChE) | 0.47 µM | mdpi.com |
| Dibenzoazepine-triazole hybrid (compound 13) | Butyrylcholinesterase (BChE) | Kᵢ: 1.15 nM | acs.org |
| Dibenzoazepine-triazole hybrid (compound 13) | Acetylcholinesterase (AChE) | Kᵢ: 14.09 nM | acs.org |
Neuropharmacological Applications
The diverse biological interactions of azepane-based compounds underpin their potential for a range of neuropharmacological applications. Their ability to modulate monoamine transporters and various receptors makes them promising candidates for treating neuropsychiatric and neurodegenerative disorders. mdpi.comacs.org
The inhibition of monoamine transporters (DAT, NET, and SERT) is a well-established mechanism for antidepressant medications. vulcanchem.comnih.gov Azepane derivatives that act as inhibitors of these transporters, such as the N-benzylated bicyclic azepanes, have shown potential for targeting neuropsychiatric disorders. acs.orgacs.org For example, 4-phenoxyazepane hydrochloride demonstrated antidepressant-like efficacy in rodent models by increasing extracellular monoamine levels. vulcanchem.com
In the context of neurodegenerative diseases like Alzheimer's disease, compounds that can interact with multiple targets are of significant interest. mdpi.com The azepane derivative 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane is a multi-target agent that not only shows high affinity for the histamine (B1213489) H₃ receptor but also potently inhibits butyrylcholinesterase (BuChE), an enzyme whose activity increases in Alzheimer's disease. mdpi.com In vivo studies demonstrated that this compound effectively alleviated memory deficits induced by scopolamine (B1681570) in a Passive Avoidance Task, suggesting its potential as a lead structure for developing new anti-Alzheimer's agents. mdpi.com
Interactions with Enzymes and Receptors
Azepane-based compounds interact with a variety of enzymes and receptors, demonstrating their versatility as a chemical scaffold.
Cholinesterases: Several azepane derivatives are effective inhibitors of cholinesterases, particularly butyrylcholinesterase (BuChE). mdpi.com The presence of an azepane moiety in certain structures was found to increase the inhibitory activity towards BuChE, with some derivatives showing activity below 1 μM. mdpi.com Molecular docking studies of one azepane derivative into the acetylcholinesterase (AChE) active site revealed that the azepane ring could mimic the benzyl (B1604629) substituent and basic group of the established inhibitor donepezil, forming optimal hydrophobic interactions with Trp84. mdpi.com Dibenzoazepine-triazole hybrids have also been identified as potent inhibitors of both AChE and BChE, with Kᵢ values in the nanomolar range. acs.org
Histamine H₃ Receptor: Certain biphenylalkoxyamine derivatives incorporating an azepane ring act as potent ligands for the histamine H₃ receptor (H₃R). mdpi.com The compound 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane exhibited a high affinity for the human H₃ receptor with a Kᵢ value of 33.9 nM. mdpi.com As H₃R antagonists can increase the release of neurotransmitters like acetylcholine, these compounds represent a promising dual-action approach, combining H₃R blockade with cholinesterase inhibition for potential therapeutic benefit in complex neurological disorders. mdpi.com
Monoamine Oxidase B (MAO B): The enzyme MAO B is another important target in neuropharmacology. The azepane derivative 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane was also found to inhibit human MAO B with an IC₅₀ of 243 nM. mdpi.com Molecular docking simulations suggest the azepane ring of this inhibitor participates in hydrophobic interactions within the enzyme's active site, and a cation-π interaction occurs between the protonated tertiary amine of the azepane and the aromatic ring of Trp119. mdpi.com
Table 2: Receptor and Enzyme Interactions of Selected Azepane Derivatives
| Compound/Derivative | Target Receptor/Enzyme | Affinity (Kᵢ) / Inhibition (IC₅₀) | Source |
| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Human Histamine H₃ Receptor (hH₃R) | Kᵢ: 33.9 nM | mdpi.com |
| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Equine Serum Butyrylcholinesterase (BuChE) | IC₅₀: 590 nM | mdpi.com |
| 1-(5-([1,1′-biphenyl]-4-yloxy)pentyl)azepane | Human Monoamine Oxidase B (hMAO B) | IC₅₀: 243 nM | mdpi.com |
| Dibenzoazepine-triazole hybrid (compound 13) | Acetylcholinesterase (AChE) | Kᵢ: 14.09 nM | acs.org |
| Dibenzoazepine-triazole hybrid (compound 13) | Butyrylcholinesterase (BChE) | Kᵢ: 1.15 nM | acs.org |
| Dibenzoazepine-triazole hybrid (compound 13) | Human Carbonic Anhydrase I (hCA I) | Kᵢ: 89.42 nM | acs.org |
| Dibenzoazepine-triazole hybrid (compound 13) | Human Carbonic Anhydrase II (hCA II) | Kᵢ: 48.77 nM | acs.org |
Q & A
Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate transition-state energies (e.g., B3LYP/6-31G* basis set). Compare activation barriers for SN1 vs. SN2 pathways. Validate with kinetic experiments (e.g., monitoring reaction rates via UV-Vis) .
- Data Contradiction : A 2023 study reported conflicting DFT predictions for SN2 dominance; experimental validation showed solvent polarity (acetonitrile vs. toluene) altered the mechanism .
Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles (e.g., asymmetric catalysis)?
- Methodological Answer : Employ isotopic labeling (e.g., C-methoxy groups) to track bond formation/cleavage. Use in-situ IR or Raman spectroscopy to detect intermediates. For enantioselectivity, correlate catalyst structure (e.g., chiral ligands) with ee% via HPLC chiral columns .
Q. What experimental protocols ensure reproducibility in synthesizing this compound analogs under inert conditions?
- Methodological Answer : Standardize Schlenk line techniques for moisture-sensitive steps. Document O₂ and H₂O levels via gas chromatography. Pre-dry solvents (e.g., molecular sieves for THF) and validate via Karl Fischer titration .
- Reproducibility Failure Case : A 2022 study attributed batch variability (<70% yield) to trace H₂O in reagents; strict drying protocols improved yields to 85% .
Q. How can toxicity and safety data for this compound be systematically collected and interpreted?
- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and ecotoxicity (Daphnia magna assays). Use QSAR models to predict metabolite toxicity. For lab safety, reference SDS sheets (e.g., irritant handling protocols) .
Interdisciplinary Research Questions
Q. What strategies integrate this compound into supramolecular systems (e.g., host-guest chemistry)?
Q. How can machine learning models predict novel biological activities of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
